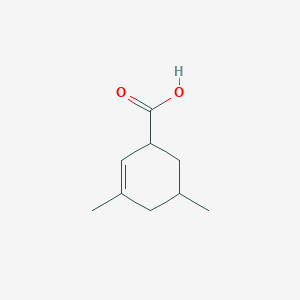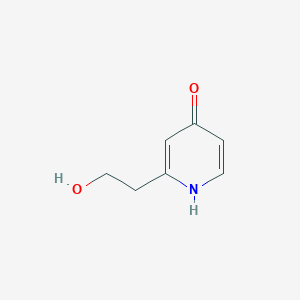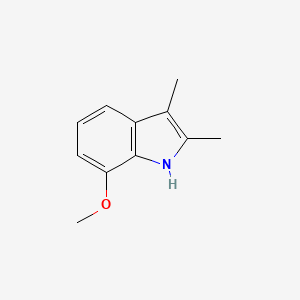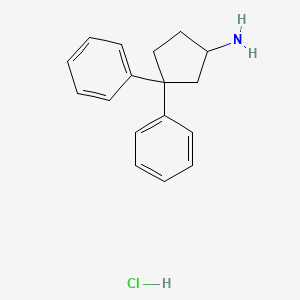![molecular formula C13H28N2O3Si3 B13957459 Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- CAS No. 32865-92-2](/img/structure/B13957459.png)
Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C13H28N2O3Si3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of trimethylsilyl groups at positions 2, 4, and 5 enhances its stability and reactivity, making it a valuable compound in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- typically involves the reaction of pyrimidine derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows: [ \text{Pyrimidine} + 3 \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]} + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Types of Reactions:
Oxidation: Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of hydroxylated pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of pyrimidine derivatives with various functional groups replacing the trimethylsilyl groups.
Aplicaciones Científicas De Investigación
Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- is used in various scientific research applications:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of nucleic acids and their analogs, given the structural similarity to nucleotides.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- involves its ability to participate in various chemical reactions due to the presence of reactive trimethylsilyl groups. These groups can be easily removed or substituted, allowing the compound to act as an intermediate in the synthesis of other compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
- Pyrimidine, 2,4,6-tris[(trimethylsilyl)oxy]-
- Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]-5-[(trimethylsilyl)oxy]methyl-
- Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-
Comparison: Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- is unique due to the specific positions of the trimethylsilyl groups, which influence its reactivity and stability Compared to Pyrimidine, 2,4,6-tris[(trimethylsilyl)oxy]-, the different positioning of the trimethylsilyl groups can lead to variations in chemical behavior and applications
Propiedades
Número CAS |
32865-92-2 |
|---|---|
Fórmula molecular |
C13H28N2O3Si3 |
Peso molecular |
344.63 g/mol |
Nombre IUPAC |
[2,4-bis(trimethylsilyloxy)pyrimidin-5-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C13H28N2O3Si3/c1-19(2,3)16-11-10-14-13(18-21(7,8)9)15-12(11)17-20(4,5)6/h10H,1-9H3 |
Clave InChI |
OQACNLHCXCYYLW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13957422.png)
![Bicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B13957423.png)






